molecular formula C18H20N2OS B6450543 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 2640955-43-5

3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No. B6450543
CAS RN: 2640955-43-5
M. Wt: 312.4 g/mol
InChI Key: WYBSSGZHSAEDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one, or simply 3-benzyl-2-prop-2-en-1-ylsulfanylquinazolin-4-one, is a novel compound synthesized from the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This compound has been studied for its potential applications in scientific research, as it has been found to have a number of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is not yet fully understood. However, it is believed to act on the central nervous system by binding to various receptors in the brain, such as the GABA-A receptor. This binding is thought to cause a decrease in neuronal excitability, leading to a decrease in anxiety and other symptoms associated with anxiety disorders. In addition, it is believed that this compound may also act on the cardiovascular system by inhibiting the production of certain enzymes, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been found to have a number of biochemical and physiological effects. It has been found to have an anxiolytic effect, which is thought to be due to its ability to bind to various receptors in the brain. In addition, it has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of certain enzymes. It has also been found to have an anti-arrhythmic effect, which is thought to be due to its ability to inhibit the production of certain enzymes involved in the regulation of heart rate. Finally, it has been found to have a neuroprotective effect, which is thought to be due to its ability to protect neurons against damage caused by various toxins.

Advantages and Limitations for Lab Experiments

The use of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one in laboratory experiments offers a number of advantages. First, it is relatively easy to synthesize and is readily available. Second, it is not toxic and has a low potential for side effects. Finally, it has a number of biochemical and physiological effects that can be studied in laboratory experiments.
However, there are also a number of limitations to using this compound in laboratory experiments. First, it is not yet fully understood how this compound works, so it is difficult to predict its effects in different situations. Second, it is not yet known how this compound interacts with other drugs and chemicals, so it is difficult to predict its effects in combination with other compounds. Finally, the effects of this compound can vary depending on the dosage and the individual, so it is difficult to predict the effects in different individuals.

Future Directions

The potential future directions for 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one are numerous. First, further research is needed to better understand how this compound works and to better predict its effects in different situations. Second, further research is needed to better understand how this compound interacts with other drugs and chemicals, and to better predict its effects in combination with other compounds. Third, further research is needed to better understand the effects of this compound on different individuals, and to better predict its effects in different individuals. Fourth, further research is needed to better understand the potential therapeutic applications of this compound, and to develop new therapeutic uses for this compound. Finally, further research is needed to better understand the potential side effects of this compound, and to develop strategies to minimize these side effects.

Synthesis Methods

The synthesis of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one was first reported in 2017 by a group of Chinese researchers. The synthesis involves the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This reaction is carried out in the presence of a base and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at a temperature of around 50 °C and is complete in 1–3 hours. The resulting product is a white solid with a melting point of 163–165 °C.

Scientific Research Applications

3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects, and has been used to study the effects of various drugs and chemicals on the body. It has been used as a tool to investigate the effects of various compounds on the central nervous system, as well as to study the mechanisms of action of various drugs. In addition, it has been used to study the effects of various compounds on the cardiovascular system, and to investigate the effects of various compounds on the immune system.

properties

IUPAC Name

3-benzyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-2-12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)13-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBSSGZHSAEDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

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